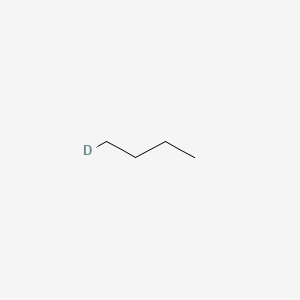
Butane-1-d(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1-d(9ci) is a deuterated form of butane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. . The presence of deuterium makes it useful in various scientific studies, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Butane-1-d(9ci) typically involves the deuteration of butane. One common method is the catalytic exchange reaction, where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen with deuterium .
Industrial Production Methods
Industrial production of Butane-1-d(9ci) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through distillation and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1-d(9ci) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 1-chlorobutane, 1-bromobutane.
Applications De Recherche Scientifique
Butane-1-d(9ci) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane: The non-deuterated form of Butane-1-d(9ci), with the molecular formula C4H10.
Butane-2-d: Another deuterated form of butane, where the deuterium atom is located at the second carbon position.
Butane-1,4-d2: A compound with two deuterium atoms at the first and fourth carbon positions.
Uniqueness
Butane-1-d(9ci) is unique due to the specific placement of the deuterium atom at the first carbon position. This selective deuteration allows for precise studies of reaction mechanisms and metabolic pathways, providing valuable insights that are not possible with non-deuterated or differently deuterated compounds .
Propriétés
Formule moléculaire |
C4H10 |
|---|---|
Poids moléculaire |
59.13 g/mol |
Nom IUPAC |
1-deuteriobutane |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D |
Clé InChI |
IJDNQMDRQITEOD-MICDWDOJSA-N |
SMILES isomérique |
[2H]CCCC |
SMILES canonique |
CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


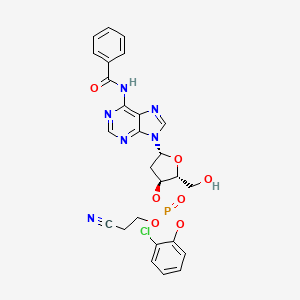
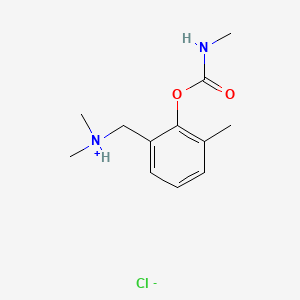
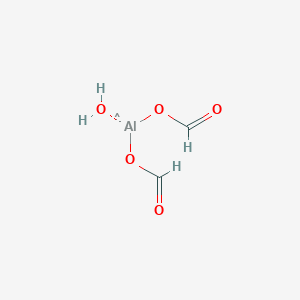
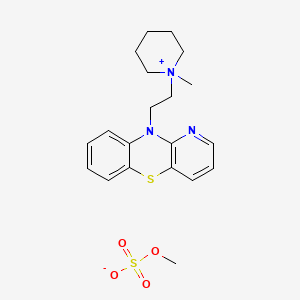
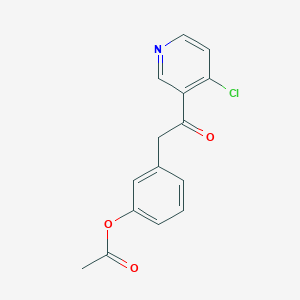
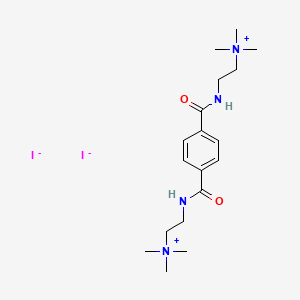
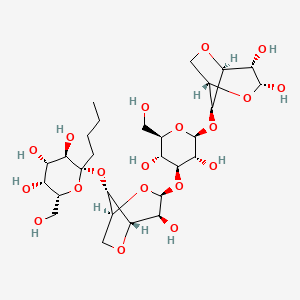
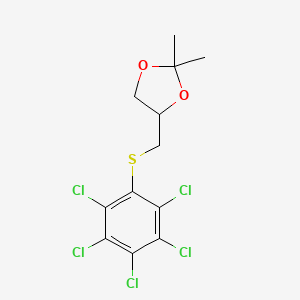
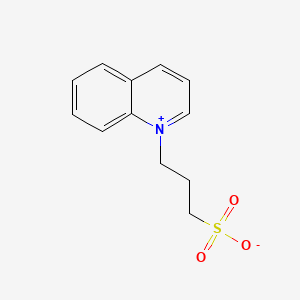
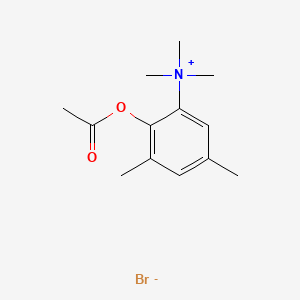
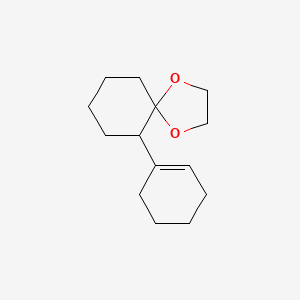
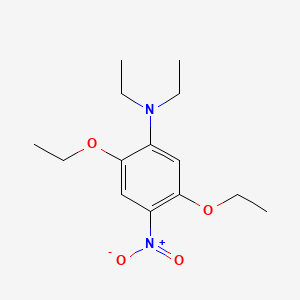
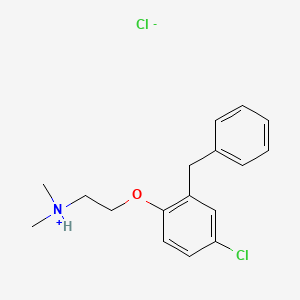
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
